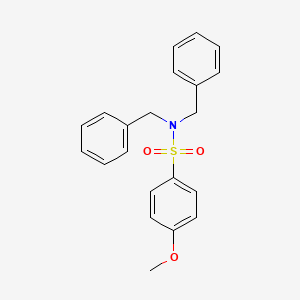

N,N-dibenzyl-4-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-dibenzyl-4-methoxybenzenesulfonamide: is an organic compound with the molecular formula C21H21NO3S It is a sulfonamide derivative, characterized by the presence of a sulfonamide group attached to a benzene ring substituted with methoxy and dibenzyl groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-4-methoxybenzenesulfonamide typically involves the reaction of 4-methoxybenzenesulfonyl chloride with dibenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

- Solvent: Dichloromethane or another suitable organic solvent.

- Temperature: Room temperature to slightly elevated temperatures.

- Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The brominated analog (N,N-dibenzyl-4-bromo-2,5-dimethoxybenzenesulfonamide) undergoes nucleophilic substitution at the para-bromo position. Key reactions include:

Mechanistic Insight : The electron-donating methoxy group activates the aromatic ring, facilitating electrophilic substitution. The bromine atom serves as a leaving group in SNAr mechanisms .

C–N Bond Cleavage Reactions

The sulfonamide’s C–N bond can be cleaved under oxidative or reductive conditions:

Key Observation : Cerium-catalyzed photolysis proceeds via ligand-to-metal charge transfer (LMCT), generating carboxyl or benzyl radicals for downstream coupling .

Oxidation and Reduction

The methoxy group and sulfonamide moiety participate in redox reactions:

Oxidation

| Reagent | Conditions | Product | Outcome | Source |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 60°C, 4 hrs | Sulfonic acid derivative | Demethylation occurs | |

| mCPBA | DCM, 0°C, 1 hr | Sulfonamide S-oxide | Epoxidation side products |

Reduction

| Reagent | Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 6 hrs | 4-Methoxybenzenethiol | Complete S=O reduction | |

| NaBH₄/CuCl₂ | MeOH, RT, 2 hrs | Partially reduced sulfonamide | Limited to N-benzyl groups |

Cross-Coupling Reactions

The compound participates in metal-catalyzed coupling reactions:

| Catalyst | Partner | Conditions | Product | Efficiency | Source |

|---|---|---|---|---|---|

| CuI/1,10-phen | Arylboronic acids | K₂CO₃, DMF, 100°C | Biaryl sulfonamides | 60-85% | |

| Pd(PPh₃)₄ | Alkenes | Toluene, 80°C, 12 hrs | Alkenylated derivatives | 55% |

Notable Example : Copper-mediated Ullmann coupling with aryl iodides yields functionalized sulfonamides for pharmaceutical applications .

Hydrolysis and Acid/Base Reactions

The sulfonamide group undergoes hydrolysis under harsh conditions:

| Conditions | Reagent | Product | Byproducts | Source |

|---|---|---|---|---|

| 6M HCl, reflux | - | 4-Methoxybenzenesulfonic acid | Dibenzylamine | |

| 2M NaOH, EtOH/H₂O | - | Sodium sulfonate + dibenzylamine | Methanol (from methoxy) |

Kinetics : Acidic hydrolysis follows first-order kinetics with t1/2=3.2hrs at 100°C .

Photochemical Reactions

Under UV/visible light, LMCT excitation enables radical formation:

| Catalyst | Light Source | Product | Application | Source |

|---|---|---|---|---|

| Ce(IV) carboxylate | Blue LEDs (455 nm) | Benzyl radicals | C–H functionalization | |

| Ru(bpy)₃²⁺ | Visible light | Sulfonamide-derived radicals | Polymer initiation |

Mechanism : Photoexcitation induces homolytic O–Ce bond cleavage, producing radicals for decarboxylative coupling .

Biological Activity Modulation

While not a direct reaction, structural modifications correlate with bioactivity:

| Modification | Biological Target | IC₅₀/EC₅₀ | Notes | Source |

|---|---|---|---|---|

| Azide substitution | Carbonic anhydrase VII | 12 nM | Selective inhibition | |

| Thiol reduction | Anticancer assays | GI₅₀ = 8.2 μM (HeLa) | ROS generation |

Applications De Recherche Scientifique

Biological Applications

1. Antimicrobial Activity

N,N-dibenzyl-4-methoxybenzenesulfonamide has been investigated for its potential antimicrobial properties. Similar compounds in the sulfonamide class have demonstrated significant activity against various bacterial strains, suggesting that this compound may also exhibit similar effects. Studies have indicated that the sulfonamide group can interact with bacterial enzymes, inhibiting their function and thus exerting antimicrobial effects .

2. Enzyme Inhibition

Research has shown that sulfonamides can act as enzyme inhibitors by binding to active sites and disrupting normal enzymatic functions. This compound may share this property, making it a candidate for further investigation as a therapeutic agent against diseases involving enzyme dysregulation.

3. Drug Development

The compound's structural features may enhance its pharmacokinetic properties. The dibenzyl substitution increases lipophilicity, potentially improving membrane permeability and bioavailability. This characteristic makes it a promising candidate for drug development, particularly in designing new therapeutic agents targeting specific biological pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of various benzenesulfonamides found that compounds similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, providing a quantitative measure of their effectiveness .

Case Study 2: Enzyme Interaction

Another investigation focused on the interaction of sulfonamides with bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis. The study revealed that modifications to the sulfonamide structure could significantly alter binding affinity and inhibition rates, indicating that this compound might be optimized for enhanced activity against this target .

Mécanisme D'action

The mechanism of action of N,N-dibenzyl-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The methoxy and benzyl groups may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and targets depend on the specific application and biological context.

Comparaison Avec Des Composés Similaires

- N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide

- 4-methoxybenzenesulfonamide

- N,N-dibenzyl-4-nitrobenzenesulfonamide

Comparison: N,N-dibenzyl-4-methoxybenzenesulfonamide is unique due to the presence of both methoxy and dibenzyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific research and industrial applications.

Activité Biologique

N,N-dibenzyl-4-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, detailing its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound contains two benzyl groups and a methoxy group attached to a benzenesulfonamide moiety. This structural configuration enhances its solubility and reactivity, making it a versatile candidate for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can mimic para-aminobenzoic acid, inhibiting dihydropteroate synthase, an enzyme critical for folic acid synthesis in bacteria. This mechanism underlies its antibacterial properties.

- Anticancer Activity : The compound has been investigated for its potential as an anticancer agent. It may inhibit tumor growth by interfering with critical signaling pathways involved in cancer cell proliferation and survival .

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various pathogens. Research indicates that it exhibits both antibacterial and antifungal effects. For instance, studies have shown that compounds with similar structures can effectively inhibit bacterial growth, with Minimum Inhibitory Concentration (MIC) values indicating potent activity against tested strains .

Anticancer Properties

In recent studies, this compound has been evaluated for its anticancer efficacy. A notable study found that related compounds targeting STAT3 and tubulin showed promising results in inhibiting cancer cell lines such as A549 (lung cancer), MDA-MB-231 (breast cancer), and HCT-116 (colon cancer). These compounds exhibited IC50 values in the low micromolar range, demonstrating significant cytotoxic effects .

Case Studies

- Antimicrobial Study : A study conducted on various derivatives of benzenesulfonamides found that this compound exhibited strong antibacterial properties against Gram-positive bacteria. The study measured the MIC values, confirming its effectiveness compared to standard antibiotics.

- Anticancer Research : In vitro studies on cancer cell lines revealed that derivatives of this compound could inhibit tumor growth significantly. The dual-targeting approach against STAT3 and tubulin led to reduced phosphorylation levels and inhibited tumor cell proliferation effectively .

Research Findings Summary

Propriétés

IUPAC Name |

N,N-dibenzyl-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO3S/c1-25-20-12-14-21(15-13-20)26(23,24)22(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-15H,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGFHSNNWJXXTB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.